Suprastat

Vue d'ensemble

Description

Applications De Recherche Scientifique

HDAC6 Inhibition in Cancer Treatment

Suprastat, designed using in silico simulations, is a novel selective inhibitor of histone deacetylase 6 (HDAC6), a therapeutic approach for cancers. This inhibitor demonstrates subnanomolar HDAC6 inhibitory potency and significant selectivity over other HDAC isoforms. Notably, Suprastat, in combination with anti-PD1 immunotherapy, enhances anti-tumor immune response in melanoma models by reducing pro-tumoral M2 macrophages and increasing anti-tumor CD8+ effector and memory T-cells (Noonepalle et al., 2020).

Application in Photovoice for Indigenous Research

Suprastat is involved in community-based participatory research, particularly in the context of Photovoice methodology. This method uses participant-employed photography and dialogue for social change, with a focus on Indigenous communities and health and environment issues. It is effective in balancing power, fostering trust, building capacity, and responding to cultural preferences (Castleden & Garvin, 2008).

Light Harvesting in Supramolecular Systems

Suprastat is relevant in the development of optimal light-harvesting (supra)molecular systems and materials, inspired by natural photosynthetic organisms. It contributes to the design of artificial light-harvesting devices, highlighting the role of quantum chemical tools in this field (Curutchet & Mennucci, 2017).

Light-Responsive Molecular Architectures

The study of (supra)molecular-based architectures with light-activated functionalities involves Suprastat. These systems have potential applications in technology, showcasing the significance of light-matter interactions at the nanoscale (Baroncini et al., 2019).

Supramolecular Chemistry on Solid Surfaces

Suprastat is applied in supramolecular chemistry on solid surfaces, an area exploring the fundamental aspects of self-assembly and the development of new materials with potential technological applications. The unique features of this environment and the utilization of scanning probe microscopies are significant in this research (Mali et al., 2017).

Development of Metacompetencies in University Students

Suprastat plays a role in developing metacompetencies in university students, particularly through research work in foreign languages. This involves enhancing academic writing skills and public scientific presentation abilities at an international level (Komkova et al., 2020).

Electronically Transduced Molecular Functions

The use of molecular, macromolecular, and biomolecular substances in organizing signal-activated, electronically transduced molecular architectures on electrode surfaces is another application of Suprastat. This involves photonic, electronic, magnetic, and chemical stimuli to trigger switchable functions (Shipway & Willner, 2001).

Mécanisme D'action

Suprastat acts as an HDAC6 inhibitor. HDAC6 is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDAC6, Suprastat prevents this deacetylation, leading to a more relaxed DNA structure and promoting gene transcription .

Propriétés

IUPAC Name |

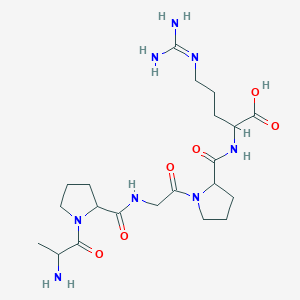

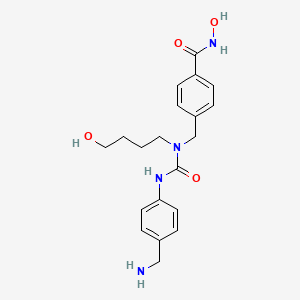

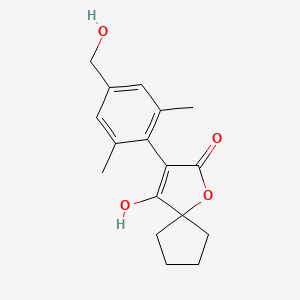

4-[[[4-(aminomethyl)phenyl]carbamoyl-(4-hydroxybutyl)amino]methyl]-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c21-13-15-5-9-18(10-6-15)22-20(27)24(11-1-2-12-25)14-16-3-7-17(8-4-16)19(26)23-28/h3-10,25,28H,1-2,11-14,21H2,(H,22,27)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRGFHYHEAEHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)NC(=O)N(CCCCO)CC2=CC=C(C=C2)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suprastat | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)

![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)

![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)